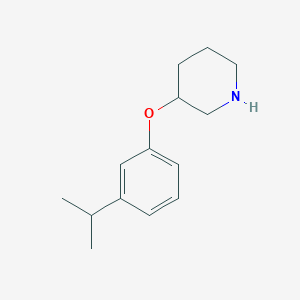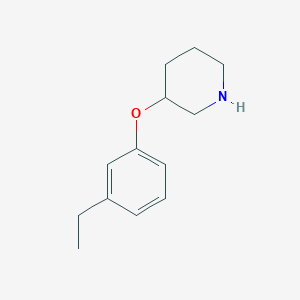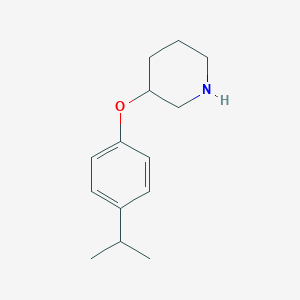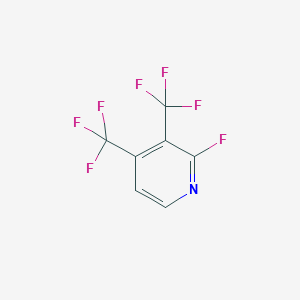
2-氟-3,4-双(三氟甲基)吡啶
描述
2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical and industrial applications.
科学研究应用
2-Fluoro-3,4-bis(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its role in developing new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
作用机制
Target of Action
2-Fluoro-3,4-bis(trifluoromethyl)pyridine is primarily used as a reactant in the preparation of aminopyridines . Aminopyridines are a class of compounds that have been found to have a wide range of biological activities, including acting as antagonists at various receptor sites .
Mode of Action
The compound acts as a reactant in amination reactions, which are chemical reactions in which an amine group is introduced into a molecule . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It is known that the compound is involved in the synthesis of aminopyridines , which can affect various biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
As a reactant in chemical syntheses, its bioavailability would be determined by the properties of the final product, such as the aminopyridines .
Result of Action
The primary result of the action of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is the production of aminopyridines . These compounds have a wide range of biological activities, depending on their specific structures and targets.
生化分析
Biochemical Properties
2-Fluoro-3,4-bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity to target biomolecules, leading to specific interactions. For instance, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, it can bind to certain proteins, altering their conformation and function. These interactions are crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit receptors, leading to downstream signaling events. These molecular interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Fluoro-3,4-bis(trifluoromethyl)pyridine remains stable under specific conditions, maintaining its activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term exposure to 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects may occur. For example, high doses of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal models. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
2-Fluoro-3,4-bis(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can influence metabolic flux, altering the levels of specific metabolites within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the use of Selectfluor® as a fluorinating agent, which facilitates the substitution of hydrogen atoms with fluorine . Another approach involves the reaction of pyridine with trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase reactions, which allow for efficient and scalable synthesis. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of such compounds .
化学反应分析
Types of Reactions
2-Fluoro-3,4-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Selectfluor®: Used for introducing fluorine atoms into the pyridine ring.
Trifluoromethylating Agents: Employed for adding trifluoromethyl groups to the pyridine structure.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A bipyridine derivative with two trifluoromethyl groups, used in coordination chemistry.
Uniqueness
2-Fluoro-3,4-bis(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity profiles .
属性
IUPAC Name |
2-fluoro-3,4-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPEPLPDVBJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


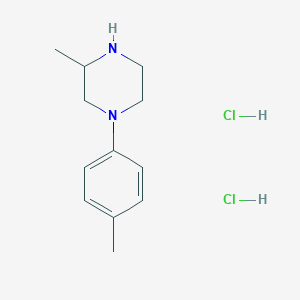
![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)
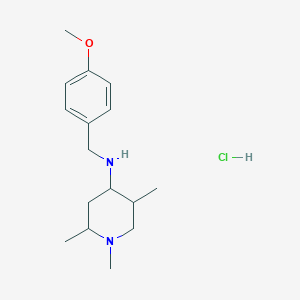
![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
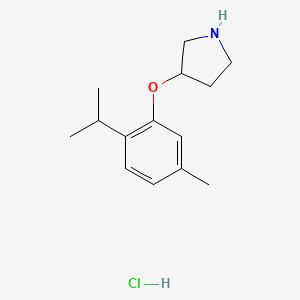
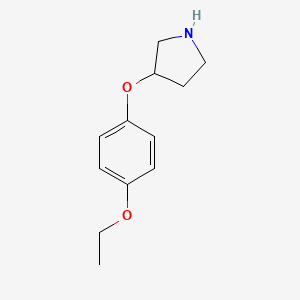
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
